molecular formula C16H15N5O2S B2427400 Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421482-38-3

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2427400
CAS No.: 1421482-38-3
M. Wt: 341.39
InChI Key: DRYVEHLPKZVQPK-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzo[c][1,2,5]thiadiazole core, which is known for its electron-accepting properties, making it a valuable component in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through a series of reactions including cyclization and functional group modifications. The pyrazin-2-yloxy and piperidin-1-yl groups are then introduced through nucleophilic substitution reactions .

Industrial Production Methods

This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electron density on the benzo[c][1,2,5]thiadiazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole core can participate in electron transfer processes, making it effective in applications like photoredox catalysis. The compound’s structure allows it to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is unique due to its combination of the benzo[c][1,2,5]thiadiazole core with the pyrazin-2-yloxy and piperidin-1-yl groups. This structure provides a balance of electron-accepting and donating properties, making it versatile for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-16(11-1-2-13-14(9-11)20-24-19-13)21-7-3-12(4-8-21)23-15-10-17-5-6-18-15/h1-2,5-6,9-10,12H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYVEHLPKZVQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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